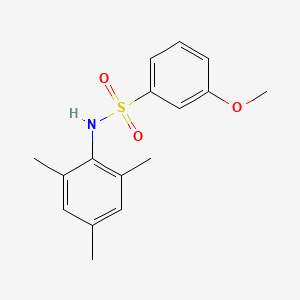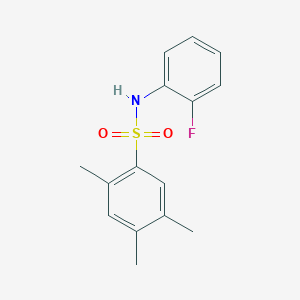
N-(2-fluorobenzyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide is an organic compound that features a fluorobenzyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide typically involves the reaction of 2-fluorobenzylamine with 3,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity to certain proteins, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)-ethylamine
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- 25C-NBF (N-(2-fluorobenzyl)-2,5-dimethoxy-4-chlorophenethylamine)
Uniqueness
N-(2-Fluorobenzyl)-3,4-dimethyl-1-benzenesulfonamide is unique due to the presence of both fluorobenzyl and dimethylbenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group can improve solubility and bioavailability .
Properties
Molecular Formula |
C15H16FNO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11-7-8-14(9-12(11)2)20(18,19)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 |
InChI Key |
DHSJMOWQVJJCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10969615.png)

![3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10969618.png)
![3,5-dimethyl-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10969621.png)
![2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B10969625.png)
![2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969626.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B10969635.png)
![2-(4-Chloro-3-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10969641.png)
![N-[1-(2-ethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B10969645.png)



![1-(2-Methoxy-5-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10969659.png)
